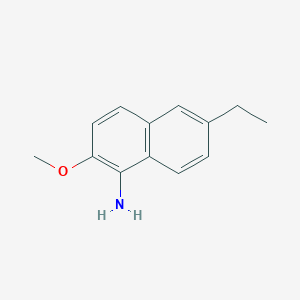

6-Ethyl-2-methoxynaphthalen-1-amine

Description

Significance of Naphthalene (B1677914) Core Structures in Chemical Biology and Medicinal Chemistry

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is a fundamental building block in the design of bioactive molecules. pharmaguideline.comnih.govijpsjournal.com Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors. This inherent characteristic has been exploited in the development of a wide range of pharmaceuticals. nih.gov The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov These include agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. nih.gov The versatility of the naphthalene core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

Overview of Structurally Related Naphthylamines and Methoxynaphthalene Derivatives in Scientific Literature

Naphthylamines, which are naphthalene rings substituted with an amino group, are a significant class of compounds in chemical research. The position of the amino group on the naphthalene ring system gives rise to different isomers with distinct properties and biological activities. For instance, some naphthylamine derivatives have been investigated for their potential as antimicrobial and anticancer agents. ijpsjournal.comnih.gov

Similarly, methoxynaphthalene derivatives, where a methoxy (B1213986) group is attached to the naphthalene core, have also garnered considerable attention. The methoxy group can influence the electronic properties and metabolic stability of the molecule. A notable example is Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), which features a 6-methoxy-naphthalene moiety. researchgate.net The synthesis and biological evaluation of various methoxynaphthalene derivatives have been explored for their potential in treating a range of conditions, including cancer. researchgate.net

Rationale for Investigating the Academic Relevance of 6-Ethyl-2-methoxynaphthalen-1-amine

The specific compound, this compound, combines the structural features of a naphthylamine and a methoxynaphthalene, with the addition of an ethyl group. While specific academic research on this particular molecule is limited, its structural components suggest potential areas of scientific interest. The presence of the amine and methoxy groups on the naphthalene scaffold provides a basis for potential biological activity, drawing parallels to other bioactive naphthalene derivatives. The ethyl group at the 6-position could further influence its interaction with biological targets and its pharmacokinetic properties.

The academic relevance of this compound, therefore, lies in its potential as a novel building block for the synthesis of more complex molecules with tailored biological activities. Its structural similarity to known bioactive compounds makes it a candidate for screening in various biological assays to uncover new therapeutic leads.

Due to the limited direct research on this compound, the following sections will draw upon data from structurally related compounds to provide a comprehensive overview of its potential chemical and biological characteristics.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-methoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-9-4-6-11-10(8-9)5-7-12(15-2)13(11)14/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFSKLXVWGDRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Ethyl 2 Methoxynaphthalen 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for 6-Ethyl-2-methoxynaphthalen-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the ethyl and methoxy (B1213986) groups attached to the naphthalene (B1677914) ring.

A logical retrosynthetic approach would first disconnect the C1-amine bond. This is often a favorable strategy as it allows for the introduction of the often-reactive amino group late in the synthesis, thus avoiding potential chemoselectivity issues with other functional groups. This disconnection leads to a 6-ethyl-2-methoxynaphthalene intermediate.

Further disconnection of the ethyl group at the C-6 position via a Friedel-Crafts acylation or a related reaction is a common strategy. This would lead back to a 2-methoxynaphthalene (B124790) precursor. Finally, the methoxy group at the C-2 position can be disconnected, leading to a simple and readily available naphthol derivative. This multi-step disconnection strategy breaks down the complex target molecule into manageable synthetic steps.

Approaches to the Construction of the 2-Methoxynaphthalene Scaffold with Ethyl Substitution

The core of this compound is the 2-methoxynaphthalene scaffold, which must be appropriately functionalized at the C-2 and C-6 positions.

Functionalization at C-2 and C-6 Positions of the Naphthalene Ring

The synthesis often commences with a commercially available naphthalene derivative. The introduction of the methoxy group at the C-2 position is a crucial first step. This can be achieved through the methylation of 2-naphthol. youtube.com Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. youtube.com

Once the methoxy group is in place, the next step is to introduce a functional group at the C-6 position that can be converted to an ethyl group. A common method is the Friedel-Crafts acylation of 2-methoxynaphthalene to introduce an acetyl group, yielding 2-acetyl-6-methoxynaphthalene. google.comnih.gov

| Starting Material | Reagent(s) | Product |

| 2-Naphthol | Dimethyl sulfate, Base | 2-Methoxynaphthalene |

| 2-Methoxynaphthalene | Acetyl chloride, AlCl₃ | 2-Acetyl-6-methoxynaphthalene |

Introduction of the Ethyl Moiety at C-6

With the acetyl group in place at the C-6 position, it can be reduced to an ethyl group. This reduction can be accomplished through various methods, such as the Wolff-Kishner or Clemmensen reduction. These reactions effectively convert the carbonyl group of the acetyl moiety into a methylene (B1212753) group, thus forming the desired 2-ethyl-6-methoxynaphthalene (B44209). biosynth.comchemscene.com

| Precursor | Reducing Agent(s) | Product |

| 2-Acetyl-6-methoxynaphthalene | Hydrazine, KOH (Wolff-Kishner) | 2-Ethyl-6-methoxynaphthalene |

| 2-Acetyl-6-methoxynaphthalene | Zn(Hg), HCl (Clemmensen) | 2-Ethyl-6-methoxynaphthalene |

Stereoselective and Regioselective Amination at C-1 Position

The final and critical step in the synthesis is the introduction of the amine group at the C-1 position of the 2-ethyl-6-methoxynaphthalene scaffold. This must be done with high regioselectivity.

Direct Amination Techniques

Direct amination of aromatic C-H bonds is a developing area of organic synthesis. While challenging, some methods utilize transition metal catalysts or other activating reagents to achieve this transformation. For instance, amination of naphthalene derivatives can be achieved, though regioselectivity can be an issue. Recent advancements have shown that dearomative (3+2) cycloaddition reactions with azidium ions can lead to the telescoped C-H amination of arenes, offering a potential route. acs.org However, for a specific isomer like this compound, controlling the regioselectivity for the C-1 position is paramount.

Reduction of Nitro Precursors to Amine Functionality

A more traditional and often more reliable method for introducing an amine group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves first the nitration of the 2-ethyl-6-methoxynaphthalene intermediate, followed by the reduction of the resulting nitro group.

The nitration of 2-ethyl-6-methoxynaphthalene is expected to occur at the C-1 position due to the directing effects of the existing methoxy and ethyl groups. The methoxy group is an activating ortho-, para-director, and the ethyl group is also an activating ortho-, para-director. This would lead to the formation of 6-ethyl-2-methoxy-1-nitronaphthalene.

This nitro-substituted intermediate can then be readily reduced to the target amine, this compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon, or iron in acetic acid. This method is generally high-yielding and provides excellent regiocontrol.

| Precursor | Reagent(s) | Product |

| 2-Ethyl-6-methoxynaphthalene | HNO₃, H₂SO₄ | 6-Ethyl-2-methoxy-1-nitronaphthalene |

| 6-Ethyl-2-methoxy-1-nitronaphthalene | SnCl₂, HCl or H₂, Pd/C | This compound |

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a key reaction in this category, facilitates the coupling of amines with aryl halides or pseudohalides. nih.govyoutube.com This methodology is conceptually powerful for creating substituted anilines and related aromatic amines, which are prevalent in biologically active molecules and functional materials. nih.gov

In the context of this compound, this reaction would typically involve the coupling of the amine with an aryl or heteroaryl halide. The general transformation is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a specialized ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating broad applicability and high efficiency for coupling primary amines. nih.gov

The catalytic cycle for this transformation generally involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst and releasing the final product. youtube.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. beilstein-journals.org For instance, the combination of a palladium source like Pd₂(dba)₃, a ligand like Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane is often effective for the amination of aryl halides. beilstein-journals.org

Table 1: Illustrative Palladium-Catalyzed C-N Cross-Coupling Reaction

| Amine Substrate | Aryl Halide | Catalyst System (Illustrative) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Aryl Bromide (e.g., Bromobenzene) | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Toluene | N-Aryl-6-ethyl-2-methoxynaphthalen-1-amine |

Derivatization Strategies of the this compound Scaffold

The primary amine group of this compound serves as a versatile handle for a wide array of chemical derivatizations, enabling the synthesis of diverse molecular architectures.

Amide Formation via Carboxylic Acid Coupling

The reaction of the primary amine of this compound with carboxylic acids is a fundamental method for creating amide derivatives. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. masterorganicchemistry.com

A common and mild method involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with dicyclohexylurea (DCU) precipitating as a byproduct. mdpi.com This method is widely used, for example, in the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide from naproxen (B1676952) and 2,2-diphenylethylamine. mdpi.com Other activating agents like XtalFluor-E can also be employed, often proceeding without racemization for optically active substrates. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.comyoutube.com The reaction of this compound with an acyl chloride, for instance, would proceed rapidly to form the corresponding amide, typically in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Typical Byproduct | Key Features |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Widely used, forms insoluble urea (B33335) byproduct. mdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Useful for simplifying product purification. |

| Thionyl Chloride (SOCl₂) | SO₂ + HCl | Used to convert carboxylic acid to acyl chloride prior to amination. masterorganicchemistry.com |

Urea and Thiourea (B124793) Derivatives

The primary amine of this compound can be readily converted into urea and thiourea derivatives. These functional groups are of significant interest due to their presence in many biologically active compounds. researchgate.netmdpi.com

Urea derivatives are typically synthesized by reacting the amine with an isocyanate. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the N,N'-disubstituted urea.

Similarly, thiourea derivatives are prepared using isothiocyanates. The reaction of this compound with a selected aryl or alkyl isothiocyanate in a suitable solvent like ethanol (B145695) would yield the corresponding N-(6-ethyl-2-methoxynaphthalen-1-yl)-N'-substituted-thiourea. nih.gov These reactions are often straightforward addition reactions that proceed under non-catalytic conditions. researchgate.net

Table 3: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product Functional Group | General Reaction |

|---|---|---|---|

| This compound | R-N=C=O (Isocyanate) | Urea | Addition Reaction |

| This compound | R-N=C=S (Isothiocyanate) | Thiourea | Addition Reaction. researchgate.netnih.gov |

Heterocyclic Ring Annulation Based on the Amine Group

The amine functionality, in concert with the adjacent naphthalene ring, provides a platform for constructing fused heterocyclic systems. Ring annulation reactions can create complex polycyclic structures that are integral to many small molecule drugs. nih.gov

While specific examples starting directly from this compound are not prevalent in the literature, general methodologies for forming heterocycles on aromatic amines can be applied. For instance, reactions that form a new ring by involving the amine nitrogen and an adjacent carbon atom of the naphthalene core are conceivable. One such approach could be a formal [4+2] cycloaddition, where the aromatic system participates in building a new six-membered ring. nih.gov

Another strategy involves multi-step sequences. For example, acylation of the amine followed by an intramolecular cyclization/condensation reaction could lead to the formation of fused nitrogen-containing heterocycles. The specific outcome would depend on the nature of the acylating agent and the reaction conditions employed.

Modifications at the Ethyl and Methoxy Moieties

Beyond derivatization of the amine, the ethyl and methoxy groups on the naphthalene scaffold offer further opportunities for chemical modification.

The ethyl group possesses benzylic protons which are susceptible to radical reactions. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at the carbon adjacent to the naphthalene ring. Reductive amination using aldehydes can be used to N-alkylate aniline (B41778) derivatives. jocpr.com

The methoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group (a phenol). This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. Reagents such as boron tribromide (BBr₃) are highly effective for this purpose. The resulting phenol (B47542) can then be subjected to a range of reactions, including O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions.

Structure Activity Relationship Sar Studies of Naphthylamine Derivatives Including 6 Ethyl 2 Methoxynaphthalen 1 Amine Analogues

Impact of Naphthalene (B1677914) Substitution Patterns on Biological Efficacy (Pre-clinical)

The substitution pattern on the naphthalene core of naphthylamine derivatives plays a critical role in determining their biological efficacy. Pre-clinical studies have demonstrated that the type, position, and nature of substituents significantly influence the pharmacological properties of these compounds.

Positional Isomerism of Methoxy (B1213986) and Amine Groups

The relative positions of the methoxy and amine groups on the naphthalene ring are crucial determinants of biological activity. Naphthylamines, which are aromatic amines derived from naphthalene, exist as two primary isomers: 1-naphthylamine (B1663977) and 2-naphthylamine (B18577). wikipedia.orgnih.govwikipedia.org The position of the amino group influences the molecule's electronic properties and its ability to interact with biological targets. ontosight.ai 1-Naphthylamine has an amino group at the C1 position, while 2-naphthylamine has it at the C2 position. nih.govnih.gov This seemingly minor structural variance leads to significant differences in their biological profiles, including their carcinogenic potential, with 2-naphthylamine being a known human carcinogen. nih.govwikipedia.org

The introduction of a methoxy group further diversifies the SAR. The position of this group, in relation to the amine and other substituents, can modulate factors such as receptor binding affinity, metabolic stability, and cell permeability. For instance, in a series of naphthalene-1,4-dione analogues, the position and nature of substituents were found to be critical for their anticancer activity. nih.gov While this study focused on a different scaffold, it highlights the general principle that substituent placement on the naphthalene ring is a key factor in biological efficacy.

Influence of Alkyl Chain Length and Branching (e.g., Ethyl vs. Methyl)

The length and branching of alkyl chains attached to the naphthalene ring or the amine functionality can significantly impact the biological activity of naphthylamine derivatives. In a study of cannabimimetic indoles, which share a bicyclic aromatic core, the length of the N-1 alkyl side chain was found to be a critical factor for receptor binding affinity. nih.gov Optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain, and chains of 3-6 carbons were sufficient for high-affinity binding. nih.gov Extending the chain to a heptyl group, however, led to a dramatic decrease in binding at both receptors. nih.gov This suggests an optimal "fit" within the receptor's binding pocket, where a chain that is too short fails to make key interactions, and one that is too long may introduce steric hindrance.

Similarly, a study on N-ethyl-hexedrone analogues demonstrated that the potency of dopamine (B1211576) uptake inhibition increased as the aliphatic side chain was elongated from a methyl to a propyl group, but then decreased with further extension to a butyl or pentyl group, indicating an inverted U-shape relationship between chain length and activity. ub.edu In the context of 6-ethyl-2-methoxynaphthalen-1-amine, the ethyl group at the 6-position is expected to contribute to the molecule's lipophilicity and may engage in hydrophobic interactions within a biological target. Replacing the ethyl group with a smaller methyl group or a larger, more branched alkyl group would likely alter these interactions and, consequently, the compound's biological efficacy.

Contribution of the Amine Functionality to Molecular Interactions

The amine group is a key functional group in naphthylamine derivatives, playing a pivotal role in their molecular interactions. As a basic functional group, the amine can participate in hydrogen bonding, both as a donor and an acceptor, and can be protonated at physiological pH to form a positively charged ammonium (B1175870) ion. This positive charge can facilitate electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding sites of proteins.

For example, in a study of naphthalene derivatives with anti-inflammatory activities, the amine functionality was crucial for their inhibitory effects on neutrophils. researchgate.net The negative charges at the NH2-terminal region of chemoattractant receptors are thought to facilitate interaction with cationic ligands. researchgate.net Furthermore, the amine group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues with altered properties. ontosight.ai The reactivity of the amine group in electrophilic substitution reactions is a characteristic feature of aromatic amines. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthylamine-Based Chemotypes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oup.comoup.com For naphthylamine-based chemotypes, QSAR models can be developed to predict their biological efficacy and to guide the design of new, more potent analogues. benthamscience.comnih.gov

QSAR studies on aromatic amines have revealed that hydrophobicity, as measured by the octanol/water partition coefficient (logP), often plays a significant role in modulating the potency of these compounds. oup.com Electronic and steric characteristics, on the other hand, are often key in distinguishing between active and inactive compounds. oup.com For instance, a QSAR study on the carcinogenicity of aromatic amines found that while hydrophobicity influenced the potency of carcinogens, electronic and steric factors were more important for determining whether a compound was carcinogenic or not. oup.com

In the context of this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the substituents on the naphthalene ring and the amine functionality. By measuring the biological activity of these analogues and calculating a range of molecular descriptors (e.g., logP, molar refractivity, electronic parameters), a statistically significant correlation could be established. Such a model would provide valuable insights into the key structural features required for activity and could be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources. oup.com

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target and elicit a biological response. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has a rotatable ethyl group and an amine group, multiple low-energy conformations may exist.

The biologically active conformation is the specific three-dimensional shape that the molecule adopts when it binds to its target. This conformation may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational preferences of a molecule and how they relate to its biological activity is a key aspect of drug design.

For example, the spatial organization of aromatic planes, which can be controlled by flexible parts of a molecule, has been shown to affect photoluminescence in certain systems. researchgate.net In the context of biological recognition, the conformation of the ethyl group and the orientation of the methoxy and amine groups in this compound will determine how well it fits into the binding site of its target protein. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of a molecule and to identify low-energy conformations. These computational models, when combined with experimental data from techniques like X-ray crystallography or NMR spectroscopy, can provide a detailed picture of the molecule's three-dimensional structure and its interaction with its biological target.

Computational Chemistry and Molecular Modeling Studies of 6 Ethyl 2 Methoxynaphthalen 1 Amine

Molecular Docking Simulations to Predict Binding Affinities and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in estimating the binding affinity of a ligand to its target receptor. In hypothetical docking studies of 6-Ethyl-2-methoxynaphthalen-1-amine, a range of potential protein targets could be explored, with binding affinities theoretically calculated to identify the most promising interactions.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.8 | 55.2 |

| 5-Lipoxygenase (5-LOX) | -8.5 | 250.1 |

| Estrogen Receptor Alpha (ERα) | -9.2 | 112.5 |

| Human Serum Albumin (HSA) | -7.9 | 562.3 |

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For this compound, the primary amine (-NH2) and methoxy (B1213986) (-OCH3) groups are key players in forming hydrogen bonds with polar amino acid residues in the receptor's binding pocket. acs.org The amine group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can serve as a hydrogen bond acceptor.

Through detailed analysis of the docked poses, specific amino acid residues that are critical for the recognition and binding of this compound can be identified. For a hypothetical interaction with a protein like Cyclooxygenase-2 (COX-2), the following key residues might be involved:

Hydrogen Bonding: The primary amine group could form hydrogen bonds with the side chains of residues such as Serine (Ser), Threonine (Thr), or the backbone carbonyls of various amino acids. The methoxy group's oxygen might interact with residues like Tyrosine (Tyr) or Arginine (Arg).

Hydrophobic Interactions: The naphthalene (B1677914) ring system and the ethyl group would likely be nestled in a hydrophobic pocket formed by residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe).

Understanding these key interactions is paramount for any future lead optimization efforts, as modifications to the ligand can be designed to enhance these interactions and improve binding affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interaction with biological targets. These calculations can reveal the distribution of electrons within the molecule and the energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminonaphthalene ring, particularly on the amine and methoxy groups, which are strong electron-donating groups. The LUMO is likely distributed over the entire aromatic naphthalene system. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.36 |

| Ionization Potential | 6.12 |

| Electron Affinity | 1.15 |

The electrostatic potential (ESP) surface map visually represents the charge distribution of a molecule. For this compound, the ESP would show regions of negative potential (electron-rich) around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their role as hydrogen bond donors. The aromatic and ethyl regions would show a more neutral potential, consistent with their hydrophobic character.

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose and the flexibility of both the ligand and the protein's binding site.

These simulations can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. They can also uncover conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of the binding process. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to assess the stability of the complex. A stable RMSD over the simulation time would suggest a stable and favorable binding interaction.

Ligand-Based and Structure-Based Drug Design Principles Applied to Naphthylamine Scaffolds

The discovery and development of new drugs based on the naphthylamine framework leverages two primary computational strategies: ligand-based and structure-based drug design. nih.gov These approaches are essential for identifying and optimizing novel therapeutic agents by understanding and predicting how these molecules will behave in a biological system. nih.govnih.gov

Structure-Based Drug Design (SBDD)

SBDD relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a cornerstone of SBDD, simulating the interaction between a ligand (e.g., a naphthylamine derivative) and the target's binding site to predict its binding affinity and orientation. researchgate.net

In studies involving naphthalene-based scaffolds, docking has been instrumental. For instance, researchers designing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) used docking simulations to evaluate a series of naphthalene-based compounds. nih.gov These simulations calculate a binding energy score, which indicates the strength of the interaction. A lower binding energy (more negative value) suggests a more stable and potent ligand-protein complex. One study on novel sulphonamide derivatives bearing a naphthalene moiety identified a lead compound, 5c , which showed potent inhibition of tubulin polymerization. nih.gov Molecular docking revealed that this compound binds to the colchicine-binding site of tubulin, explaining its mechanism of action at a molecular level. nih.gov Similarly, docking studies of 1,8-naphthalimide-arylsulfonyl derivatives against the CAIX protein, a cancer target, helped identify the compound with the best binding affinity (−8.61 kcal/mol) for further development. nih.gov

The insights from SBDD are powerful for rational drug design. By visualizing how a naphthylamine derivative fits into a binding pocket, chemists can introduce targeted modifications—like adding hydrogen bond donors/acceptors or hydrophobic groups—to improve binding and, consequently, biological activity.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the biological target is unknown, LBDD methods are employed. These techniques use a set of molecules with known biological activity to derive a model that relates their chemical structures to their activity.

Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method. A QSAR model is a mathematical equation that correlates physicochemical properties or structural features of a set of compounds with their biological activity. nih.gov For aromatic amines, QSAR models have been developed to predict properties like mutagenicity based on factors such as the stability of potential nitrenium ion metabolites. nih.gov For a series of 6-methoxynaphthalene derivatives, which share a core feature with this compound, QSAR studies could correlate descriptors like LogP (lipophilicity), molecular weight, and electronic properties with their observed anticancer activity. researchgate.net

Another LBDD technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing a set of active naphthylamine derivatives, a common pharmacophore can be identified. This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active.

Application and Research Findings

Computational studies on various naphthylamine and naphthalene derivatives illustrate the practical application of these design principles. In a project to develop antifungal agents, researchers used a fragment-linking strategy guided by docking scores (Ludi_Scores) to construct novel naphthylamide scaffolds targeting fungal enzymes. nih.gov This led to the identification of compounds with excellent broad-spectrum antifungal properties. nih.gov

Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial. For a series of naphthalene-based SARS-CoV PLpro inhibitors, parameters like the partition coefficient (Log P) and topological polar surface area (TPSA) were calculated. nih.gov The findings, showing Log P values generally below 5 and TPSA values well below 160 Ų, suggested good oral bioavailability for the designed ligands. nih.gov Such in silico profiling helps prioritize compounds for synthesis and testing, saving time and resources.

The tables below present representative data from computational studies on naphthalene derivatives, illustrating the types of information generated in drug design campaigns.

Table 1: Molecular Docking and Property Data for Naphthalene Derivatives

| Compound/Ligand ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted LogP | Predicted TPSA (Ų) | Reference |

| Ligand L10 | SARS-CoV-2 PLpro | - | Not Specified | 2.31 | < 92.80 | nih.gov |

| Compound SA7 | CAIX | -8.61 | Not Specified | Not Specified | Not Specified | nih.gov |

| Compound 5c | Tubulin | Not Specified | Cys241 | Not Specified | Not Specified | nih.gov |

| ɑ‐Terpineol | MAO-B | -8.151 | Not Specified | Not Specified | Not Specified | researchgate.net |

| HDACs-2 Ligand | HDACs-2 | -10.08 | Not Specified | Not Specified | Not Specified | ekb.eg |

This table compiles data from multiple studies to exemplify the outputs of structure-based design. "Not Specified" indicates the data was not available in the cited abstract.

Table 2: Biological Activity Data for Naphthalene Derivatives

| Compound ID | Target/Assay | Activity (IC₅₀) | Cell Line | Reference |

| Compound 5c | Antiproliferative | 0.51 µM | MCF-7 (Breast Cancer) | nih.gov |

| Compound 5c | Antiproliferative | 0.33 µM | A549 (Lung Cancer) | nih.gov |

| Compound 5c | Tubulin Polymerization | 2.8 µM | N/A | nih.gov |

| Crystal Compound | α-glucosidase inhibition | 10.30 µg/mL | N/A | researchgate.net |

This table shows examples of experimentally determined biological activities which are often the basis for developing ligand-based models like QSAR.

By integrating these computational approaches, researchers can effectively explore the chemical space around the naphthylamine scaffold to design novel molecules with desired therapeutic properties, providing a clear path for the evaluation of specific compounds like this compound.

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. libretexts.org For 6-Ethyl-2-methoxynaphthalen-1-amine, with a molecular formula of C13H15NO, HRMS provides critical confirmation of its identity.

In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]+. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z of this ion to a high degree of accuracy (typically to four or more decimal places). This precise mass is then compared to the theoretical exact mass calculated for the proposed molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C13H15NO |

| Nominal Mass | 201 |

| Monoisotopic Mass | 201.1154 g/mol |

| Ion Species | [M+H]+ |

| Theoretical Exact Mass of [M+H]+ | 202.1226 u |

The experimentally measured mass must fall within a narrow mass tolerance window (typically < 5 ppm) of the theoretical mass to confidently confirm the elemental composition. This high level of accuracy is crucial to distinguish this compound from other potential isobaric compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. weebly.com While specific NMR data for this compound is not publicly available, the analysis of a structurally related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, can illustrate the application of this technique. mdpi.com This analogue shares the core 6-methoxynaphthalene moiety.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are then employed to establish the connectivity between atoms and provide a complete structural assignment. youtube.comnih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. weebly.com

Table 2: Representative ¹H and ¹³C NMR Data for a Methoxynaphthalene Analogue

| ¹H NMR (DMSO-d6, 600 MHz) δ (ppm) | ¹³C NMR (DMSO-d6, 151 MHz) δ (ppm) |

| 8.03 (t, J = 5.7 Hz, 1H) | 173.88 (C=O) |

| 7.72 (d, J = 9.0 Hz, 1H) | 157.39 (Ar, C-O-CH3) |

| 7.67 (d, J = 8.5 Hz, 1H) | 143.30 (C, Ar) |

| 7.59 (s, 1H) | 137.63 (C, Ar) |

| 3.86 (s, 3H) | 55.59 (-OCH3) |

Data is for N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and is illustrative for the methoxynaphthalene core. mdpi.com

X-Ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

While a crystal structure for this compound has not been reported, the analysis of other naphthalene (B1677914) derivatives demonstrates the power of this technique. For example, the crystal structure of a bis(9-aminoacridine-4-carboxamide) derivative bound to DNA revealed detailed information about its binding mode and intermolecular interactions. nih.gov For this compound, X-ray crystallography could provide precise information on the planarity of the naphthalene ring system, the orientation of the ethyl and methoxy (B1213986) substituents, and the hydrogen bonding patterns involving the amine group.

Table 3: Potential X-Ray Crystallography Data for a Naphthalene Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-N, C-O, C-C (Å) |

| Bond Angles | e.g., C-C-N, C-O-C (°) |

| Torsion Angles | Describing the conformation of the ethyl group |

| Hydrogen Bonding | Donor-acceptor distances and angles |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of a substance and for the analysis of related impurities. nih.govresearchgate.netoup.com

For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. thermofisher.com The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.govsigmaaldrich.com This technique is not only used for purity assessment but also for the identification of impurities and for quantitative analysis in various matrices. shimadzu.comwaters.com

Table 4: Representative HPLC/LC-MS Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection (HPLC) | UV-Vis (e.g., 254 nm) |

| Detection (LC-MS) | ESI+, Multiple Reaction Monitoring (MRM) |

In Vitro Metabolic Stability Assays

Understanding the metabolic stability of a compound is crucial in drug discovery and development. springernature.com In vitro metabolic stability assays, particularly using liver microsomes, are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. evotec.commttlab.eu

In a typical liver microsome stability assay, the test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, which is required for the activity of most CYP enzymes. creative-bioarray.comresearchgate.net The concentration of the parent compound is monitored over time using LC-MS/MS. rsc.orgmdpi.commdpi.com From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Table 5: Illustrative Data from a Liver Microsome Stability Assay

| Time (min) | % Remaining (Hypothetical) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Calculated t½ (min) | 25 |

| Calculated Clint (µL/min/mg protein) | 27.7 |

These data provide an early indication of how quickly the compound might be metabolized in the body, which influences its bioavailability and duration of action.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for 6-Ethyl-2-methoxynaphthalen-1-amine and its Analogues

The development of efficient and versatile synthetic routes is fundamental to advancing the study of this compound. While classical methods for synthesizing naphthalene (B1677914) derivatives exist, future research could focus on more innovative and sustainable approaches.

One promising avenue is the late-stage functionalization of naphthalene cores. A recently developed method for the C–H amination of arenes, which involves a dearomative (3 + 2) cycloaddition followed by thermolysis, could offer a novel way to introduce the amine group onto a pre-existing 6-ethyl-2-methoxynaphthalene scaffold acs.org. This approach could provide a more direct and atom-economical alternative to traditional multi-step syntheses.

Furthermore, leveraging parallel synthesis techniques, which have been successfully used to create libraries of 1,6-substituted naphthalene derivatives, could rapidly generate a diverse set of analogues of this compound nih.gov. This would be invaluable for structure-activity relationship (SAR) studies. Another established method that could be adapted is the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling, which has been used to synthesize amide derivatives of naproxen (B1676952), a related methoxynaphthalene compound mdpi.com.

Future synthetic research should aim to:

Develop stereoselective syntheses to access specific enantiomers of the compound.

Explore biocatalysis and enzyme-mediated synthesis for greener and more efficient production chemscene.com.

Create modular synthetic routes that allow for easy modification of the ethyl and methoxy (B1213986) groups, as well as the amine functionality.

Comprehensive Pre-clinical Efficacy Studies in Relevant Biological Models

Given the broad range of biological activities observed in related naphthalene derivatives, comprehensive pre-clinical studies are a critical next step. The structural similarity of the naphthylamine core to compounds with known biological effects suggests several potential therapeutic areas for investigation. For instance, various naphthalene derivatives have been investigated as protease inhibitors and for their role in managing neurodegenerative diseases nih.govnih.gov.

Future pre-clinical research should involve a tiered approach:

Initial Screening: High-throughput screening of this compound and its synthesized analogues against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors.

In Vitro Disease Models: Testing promising compounds in cell-based models of specific diseases. For example, based on the activity of related compounds, models for cancer, viral infections (like Human Cytomegalovirus), or neurodegenerative disorders such as Alzheimer's disease would be relevant nih.govnih.gov.

In Vivo Animal Models: For compounds that show significant in vitro efficacy and acceptable cellular toxicity, studies in relevant animal models would be necessary to evaluate their pharmacological properties, including efficacy, and pharmacokinetic profiles.

Further Elucidation of Molecular Mechanisms of Action

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent. The mechanisms of action for many naphthalene derivatives are still being unraveled, but some related compounds have shown activity as cholinesterase inhibitors or modulators of protein aggregation nih.govnih.gov.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein targets of the compound.

Biophysical Interaction Studies: Employing methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to characterize the binding affinity and kinetics of the compound with its identified target(s).

Pathway Analysis: Using transcriptomics and proteomics to understand the downstream effects of the compound on cellular signaling pathways.

Development of Advanced Computational Models for Predictive Design

Computational modeling offers a powerful tool to accelerate the drug discovery process by predicting the properties of new molecules before they are synthesized nih.gov. By developing computational models tailored to the naphthylamine chemotype, researchers can design novel analogues of this compound with improved potency, selectivity, and drug-like properties.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models based on a library of synthesized analogues and their biological activities to identify key structural features that govern their efficacy nih.gov.

Molecular Docking and Dynamics: Using the crystal structures of potential protein targets to perform molecular docking studies, predicting the binding modes of this compound and its analogues. Molecular dynamics simulations can further refine these models and assess the stability of the ligand-protein complexes nih.gov.

Machine Learning and AI: Employing advanced machine learning algorithms, potentially based on transformer models like those used for antibody design, to navigate the chemical space and propose novel structures with a high probability of desired biological activity llnl.gov.

Investigation of Multi-target Activity for Naphthylamine-Based Chemotypes

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer and Alzheimer's. The development of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously, is a promising therapeutic strategy nih.gov. Naphthoquinone-based derivatives have already shown potential as MTDLs for Alzheimer's disease by inhibiting both amyloid-beta aggregation and the enzyme monoamine oxidase B nih.gov.

Future research should investigate whether this compound and its analogues could also function as MTDLs. This would involve:

Screening the compounds against a panel of targets relevant to a specific complex disease. For Alzheimer's, this could include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), beta-amyloid aggregation, and tau protein phosphorylation nih.govnih.gov.

Optimizing the chemical structure to achieve a balanced activity profile against the desired targets.

Designing and synthesizing novel hybrid molecules that combine the naphthylamine scaffold with other pharmacophores known to interact with different targets.

Application in Materials Science or Chemical Probes (Non-biological applications)

Beyond their potential therapeutic applications, naphthalene-based compounds possess unique photophysical properties that make them attractive for use in materials science and as chemical probes nih.gov. The rigid, planar structure and extensive π-conjugated system of the naphthalene core often lead to strong fluorescence, high quantum yields, and excellent photostability nih.govnih.gov.

Future research in this area could explore:

Fluorescent Probes: Investigating the potential of this compound and its derivatives as fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment, such as pH mdpi.com. The amine and methoxy groups can be modified to tune the probe's selectivity and response.

Organic Light-Emitting Diodes (OLEDs): The electron-rich nature of the naphthylamine moiety suggests that these compounds could be developed as hole-transporting or emissive materials in OLEDs. 1,8-naphthalimide (B145957) derivatives, for instance, have been studied for their electron-transporting capabilities nih.gov.

Functional Dyes and Materials: Exploring the use of these compounds as building blocks for functional polymers or as dyes with specific optical properties. The ability to covalently immobilize some naphthalimide derivatives onto substrates opens up possibilities for creating functionalized materials with unique sensing or optical characteristics mdpi.com.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Ethyl-2-methoxynaphthalen-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of 2-methoxynaphthalen-1-amine precursors. For example, introducing the ethyl group via Friedel-Crafts alkylation using ethyl bromide in the presence of Lewis acids like AlCl₃. Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 amine to alkylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥75%) and purity (>95%) .

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 0–5°C | Reduced byproducts |

| Solvent | Dichloromethane | High reactivity |

| Purification | Hexane/EtOAc (8:2) | Purity >95% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) reveals methoxy protons as a singlet at δ 3.8–4.0 ppm, ethyl group protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), and aromatic protons in the naphthalene ring (δ 6.8–8.2 ppm). ¹³C NMR confirms the ethyl (δ 15–25 ppm for CH₂, δ 35–45 ppm for CH₃) and methoxy (δ 55–60 ppm) groups .

- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min. Expected [M+H]⁺ m/z = 217.2 .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when determining the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include disordered ethyl or methoxy groups, resolved by:

-

Applying restraints (e.g., DFIX for bond lengths).

-

Testing multiple refinement models (e.g., twin refinement for twinned crystals).

-

Validating hydrogen bonding networks via PLATON or Mercury software. Cross-validate with spectroscopic data to ensure consistency .

Issue SHELXL Command Outcome Disordered ethyl group AFIX 66 Stabilized occupancy Twinning TWIN/BASF Improved R-factor

Q. What strategies assess the environmental and toxicological impact of this compound in longitudinal studies?

- Methodological Answer :

-

Aquatic Toxicity : Follow OECD Test Guideline 211 (Daphnia magna 48-hour exposure). EC₅₀ values are calculated using HPLC-quantified concentrations (detection limit: 0.1 µg/L) .

-

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 minutes indicates rapid metabolism .

Parameter Protocol Result Daphnia EC₅₀ OECD 211 12 mg/L (acute) Microsomal t₁/₂ LC-MS/MS 25 min (human)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.